A Technical Guide to the Spectroscopic Characterization of 2,6-Dihydroxynicotinamide
A Technical Guide to the Spectroscopic Characterization of 2,6-Dihydroxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic data for 2,6-dihydroxynicotinamide, a derivative of nicotinamide.[1][2] While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages foundational spectroscopic principles and comparative data from analogous structures to offer a robust predictive characterization. As a key intermediate in the bacterial metabolism of nicotinic acid, understanding its structural features is crucial for various research applications.[3]
Molecular Structure and Physicochemical Properties
2,6-Dihydroxynicotinamide possesses a pyridine ring substituted with two hydroxyl groups at positions 2 and 6, and a carboxamide group at position 3. The presence of these functional groups dictates its chemical behavior and spectroscopic signature.
Table 1: Physicochemical Properties of 2,6-Dihydroxynicotinamide
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [1][4] |
| Molecular Weight | 154.12 g/mol | [1][4] |
| Melting Point | 249 °C (decomposes) | [1][4] |
| InChI Key | UYYJYLJAFBVFJW-UHFFFAOYSA-N | [1][4] |
| SMILES | NC(=O)c1ccc(=O)[nH]c1O | [4] |
It is important to note that 2,6-dihydroxynicotinamide can exist in tautomeric forms, primarily the pyridone form, which significantly influences its spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of direct experimental NMR data for 2,6-dihydroxynicotinamide, the following predictions are based on the analysis of closely related compounds such as nicotinamide and 6-hydroxynicotinic acid.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2,6-dihydroxynicotinamide is expected to show distinct signals corresponding to the aromatic protons and the protons of the amide and hydroxyl groups. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the pyridine ring.
Table 2: Predicted ¹H NMR Chemical Shifts for 2,6-Dihydroxynicotinamide (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H4 | ~6.0 - 6.5 | Doublet | Coupled to H5. |
| H5 | ~7.5 - 8.0 | Doublet | Coupled to H4. |
| -NH₂ | ~7.0 - 7.5 | Broad Singlet | Exchangeable with D₂O. |
| -OH | ~10.0 - 12.0 | Broad Singlet | Exchangeable with D₂O. Tautomeric form will affect this signal. |
| -NH (pyridone) | ~11.0 - 13.0 | Broad Singlet | Present in the pyridone tautomer. Exchangeable with D₂O. |
These are estimated values. Actual experimental values may vary.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the nature and position of the substituents.
Table 3: Predicted ¹³C NMR Chemical Shifts for 2,6-Dihydroxynicotinamide (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Notes | |---|---|---|---| | C2 | ~160 - 165 | Attached to a hydroxyl group (or carbonyl in pyridone form). | | C3 | ~120 - 125 | Attached to the carboxamide group. | | C4 | ~105 - 110 | Aromatic CH. | | C5 | ~140 - 145 | Aromatic CH. | | C6 | ~160 - 165 | Attached to a hydroxyl group (or carbonyl in pyridone form). | | C=O (Amide) | ~165 - 170 | Carbonyl carbon of the amide group. |
These are estimated values based on data for nicotinic acid and its derivatives.[5][6]
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring NMR spectra of a solid organic compound like 2,6-dihydroxynicotinamide would involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[7]
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.[8]
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the proton signals and assign the chemical shifts for both proton and carbon spectra with the aid of 2D NMR data and comparison with related structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,6-dihydroxynicotinamide will be characterized by absorption bands corresponding to its hydroxyl, amide, and pyridine ring functionalities.
Table 4: Predicted IR Absorption Bands for 2,6-Dihydroxynicotinamide
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Hydroxyl) | 3200 - 3600 | Broad | Indicates hydrogen bonding. |
| N-H Stretch (Amide) | 3100 - 3500 | Medium, often two bands | Primary amide. |
| C=O Stretch (Amide I) | 1650 - 1690 | Strong | Carbonyl stretching vibration. |
| N-H Bend (Amide II) | 1590 - 1650 | Medium | N-H bending vibration. |
| C=C & C=N Stretch (Aromatic) | 1400 - 1600 | Medium to Strong | Vibrations of the pyridine ring. |
| C-O Stretch (Hydroxyl) | 1200 - 1300 | Medium | Stretching of the C-O bond. |
The interpretation of IR spectra for nicotinamide and its complexes provides a basis for these predictions.[9][10][11]
Experimental Protocol for FTIR Spectroscopy
The following is a general procedure for obtaining an FTIR spectrum of a solid sample:
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample (ATR or KBr pellet) in the spectrometer and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
For 2,6-dihydroxynicotinamide (C₆H₆N₂O₃, MW = 154.12), the mass spectrum is expected to show a molecular ion peak and several fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 154.
-
Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the most prominent peak is often the protonated molecule at m/z 155.
-
Key Fragmentation Patterns: Fragmentation of the molecular ion can occur through various pathways, including:
-
Loss of the amide group (-NH₂) resulting in a peak at m/z 138.
-
Loss of the entire carboxamide group (-CONH₂) resulting in a peak at m/z 110.
-
Decarbonylation (loss of CO) from fragment ions.
-
Experimental Protocol for Mass Spectrometry
A general workflow for obtaining the mass spectrum of 2,6-dihydroxynicotinamide is as follows:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture).
-
Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for polar molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Integrated Spectroscopic Analysis Workflow
A comprehensive structural elucidation of 2,6-dihydroxynicotinamide requires an integrated approach where data from different spectroscopic techniques are combined.
Sources
- 1. 2,6-二羟基烟酰胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,6-二羟基烟酰胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and characterization of 2,6-dihydroxypyridine, an intermediate in bacterial nicotinic acid metabolism | Poster Board #2319 - American Chemical Society [acs.digitellinc.com]
- 4. 2,6-dihydroxynicotinamide | CAS#:35441-11-3 | Chemsrc [chemsrc.com]
- 5. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]
- 6. Nicotinamide(98-92-0) 13C NMR [m.chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
